24,26-Cyclocholest-5-en-3-ol

Description

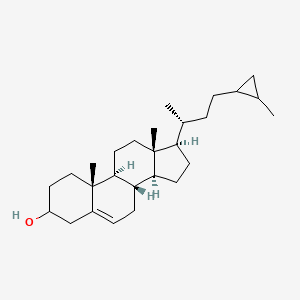

Structure

2D Structure

3D Structure

Properties

CAS No. |

84871-07-8 |

|---|---|

Molecular Formula |

C27H44O |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-4-(2-methylcyclopropyl)butan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H44O/c1-17(5-6-19-15-18(19)2)23-9-10-24-22-8-7-20-16-21(28)11-13-26(20,3)25(22)12-14-27(23,24)4/h7,17-19,21-25,28H,5-6,8-16H2,1-4H3/t17-,18?,19?,21?,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

KQRCOBZIWSKXCB-UGJDTQQVSA-N |

SMILES |

CC1CC1CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

Isomeric SMILES |

CC1CC1CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CCC(C5)O)C)C |

Canonical SMILES |

CC1CC1CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

Synonyms |

24,26-cyclocholest-5-en-3-ol 24,26-cyclocholesterol |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Stereochemical Elucidation of 24,26 Cyclocholest 5 En 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For 24,26-Cyclocholest-5-en-3-ol, a sterol featuring a unique cyclopropyl (B3062369) group on its side chain, one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are indispensable for its characterization. mdpi.comwikipedia.org

The ¹H and ¹³C NMR spectra of this compound display characteristic signals that define its cholest-5-ene (B1209259) core and its distinctive cyclopropyl-containing side chain. The ¹H NMR spectrum typically shows a signal for the olefinic proton at C-6 and a multiplet for the proton at C-3, which is attached to the carbon bearing the hydroxyl group. The presence of the cyclopropane (B1198618) ring in the side chain introduces highly shielded proton and carbon signals, which are key diagnostic markers. mdpi.comnih.gov This feature is due to the unique electronic environment of the three-membered ring.

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for the sp² carbons of the C-5/C-6 double bond (~δ 140.8 and 121.7 ppm, respectively) and the C-3 carbon bearing the hydroxyl group (~δ 71.8 ppm). The carbons of the cyclopropyl ring (C-24, C-25, C-26) and the associated methyl group (C-27) also show characteristic upfield shifts. mdpi.com

Below is a table summarizing the key characteristic NMR signals for the 24,26-cyclocholestane skeleton, based on data from related compounds. mdpi.comnih.gov

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm) | Key Structural Feature |

| 3 | ~71.8 | ~3.52 (m) | Carbon with hydroxyl group |

| 5 | ~140.8 | - | Quaternary olefinic carbon |

| 6 | ~121.7 | ~5.35 (br d) | Olefinic proton |

| 18 | ~11.9 | ~0.68 (s) | Angular methyl group |

| 19 | ~19.4 | ~1.01 (s) | Angular methyl group |

| 21 | ~18.8 | ~0.92 (d) | Side-chain methyl group |

| 24 | ~10-16 | ~0.5-0.8 (m) | Cyclopropyl carbon |

| 25 | ~10-20 | ~0.1-0.5 (m) | Cyclopropyl carbon |

| 26 | ~10-16 | ~0.1-0.5 (m) | Cyclopropyl carbon |

| 27 | ~13-16 | ~1.03 (d) | Methyl group on cyclopropane |

Note: Chemical shifts are approximate and can vary based on solvent and specific stereochemistry.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. It is used to trace the connectivity within the sterol rings and along the side chain, confirming the sequence of methylene (B1212753) and methine groups. mdpi.comwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons. mdpi.comwikipedia.org For instance, the shielded proton signals of the cyclopropyl ring can be definitively assigned to the upfield cyclopropyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting structural fragments. In the analysis of this compound and its derivatives, key HMBC correlations from the C-27 methyl protons to the cyclopropyl carbons C-24 and C-26 are definitive proof of the side chain's structure. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing critical information about the molecule's relative stereochemistry. wikipedia.org However, in some studies of sterols with this side chain, no clear NOE correlations were observed that could definitively establish the relative configuration around the cyclopropane ring. mdpi.com

| 2D NMR Technique | Purpose | Example Application for this compound |

| COSY | Maps ¹H-¹H spin-spin coupling systems | Tracing connectivity from H-22 to H-23 and H-24 |

| HSQC | Correlates protons with their attached carbons | Assigning C-3 to H-3, C-6 to H-6, and cyclopropyl protons to their carbons |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds) | Key correlation from H-27 methyl protons to C-24 and C-26 confirms the cyclopropyl structure mdpi.com |

| NOESY | Identifies protons close in 3D space | Used to determine relative stereochemistry, e.g., the β-orientation of the C-18 and C-19 methyls |

Comprehensive ¹H and ¹³C NMR Spectral Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS provides mass measurements with high accuracy (typically within a few parts per million), enabling the differentiation between compounds with the same nominal mass but different molecular formulas. For this compound (C₂₉H₄₈O), the calculated monoisotopic exact mass is 412.3705. HRMS analysis would yield a measured mass extremely close to this value, confirming the molecular formula. lipidmaps.org

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a powerful hyphenated technique used for the analysis of complex mixtures, such as extracts from marine organisms where novel sterols are often discovered. nih.gov LC separates the components of the mixture, which are then ionized by ESI, a soft ionization technique that typically produces protonated molecules [M+H]⁺. This method is highly sensitive and allows for the detection and quantification of this compound even when present in trace amounts. nih.gov When coupled with a high-resolution analyzer (LC-HRESIMS), it provides the exact mass of the eluting compound, facilitating its identification in a complex matrix. nih.gov

X-ray Diffraction Analysis for Absolute and Relative Stereochemistry

Biosynthetic Pathways and Mechanistic Investigations of Cyclopropyl Sterol Formation

General Sterol Biosynthesis: Divergence and Commonalities Across Biological Kingdoms

Sterols are essential lipids in eukaryotes, playing critical roles in membrane structure and as precursors to signaling molecules like hormones. libretexts.org Their biosynthesis follows a highly conserved initial path that later diverges, creating the characteristic sterol profiles seen in different biological kingdoms. libretexts.org

Initial Squalene (B77637) Cyclization to Lanosterol (B1674476) and Cycloartenol (B190886)

The biosynthesis of all sterols begins with the cyclization of the linear triterpenoid (B12794562) squalene. libretexts.org Squalene is first oxidized to (3S)-2,3-oxidosqualene. This epoxide is the crucial substrate for oxidosqualene cyclase (OSC) enzymes, which catalyze one of the most complex known reactions in biochemistry. The OSC folds the substrate and initiates a cascade of ring-forming cationic reactions.

A major phylogenetic branching point occurs here:

In non-photosynthetic organisms like animals and fungi, the OSC is a lanosterol synthase (LAS) , which cyclizes oxidosqualene to lanosterol . nih.gov

In photosynthetic eukaryotes, including plants and algae, the enzyme is typically a cycloartenol synthase (CAS) , which produces cycloartenol , an isomer of lanosterol containing a C-9β,19α cyclopropane (B1198618) ring. nih.gov

This initial cyclization product dictates the subsequent biosynthetic route and the final sterol products of an organism.

Post-Cyclization Enzymatic Modifications in Sterol Biosynthesis

Following the initial cyclization, the protosterol (lanosterol or cycloartenol) undergoes a series of enzymatic modifications to become a functional sterol. These reactions, while varying in order and substrate specificity between kingdoms, generally include:

Demethylation: Removal of methyl groups at the C-4 and C-14 positions. This multi-step process involves a cytochrome P450 enzyme, sterol 14α-demethylase (CYP51), which is a highly conserved enzyme family found across all biological kingdoms.

Isomerization and Reduction: A series of enzymes act on the double bonds within the sterol's tetracyclic core to achieve the final configuration, such as the characteristic Δ⁵ bond found in cholesterol.

Cyclopropane Ring Opening: In organisms that produce cycloartenol, a specific enzyme called cyclopropyl (B3062369) sterol isomerase (CPI) is required to open the 9β,19-cyclopropane ring, a step that does not occur in the lanosterol pathway. bioone.org

These core modifications are often interspersed with additional reactions, particularly those that modify the sterol's side chain.

Table 1: Key Classes of Post-Cyclization Enzymes in Sterol Biosynthesis

| Enzyme Class | Function | Typical Substrate(s) | Significance |

|---|---|---|---|

| Sterol 14α-demethylase (CYP51) | Removes the 14α-methyl group from the sterol nucleus. | Lanosterol, Obtusifoliol | A critical and highly conserved step following initial cyclization. |

| Sterol C4-demethylase Complex | Removes the two methyl groups at the C-4 position. | 4,4-dimethyl and 4α-methyl sterols | Essential for producing mature sterols like cholesterol. |

| Cyclopropyl Sterol Isomerase (CPI) | Opens the 9β,19-cyclopropane ring of cycloartenol-derived intermediates. | Cycloeucalenol | A key enzyme distinguishing the cycloartenol pathway in plants from the lanosterol pathway. bioone.org |

| Sterol Δ-Isomerases/Reductases | Catalyze the migration and reduction of double bonds in the sterol ring system. | Various sterol intermediates | Establishes the final double bond pattern (e.g., Δ⁵ in cholesterol). |

Proposed Biogenetic Routes to the Cyclopropane Ring in Sterol Side Chains

The compound 24,26-Cyclocholest-5-en-3-ol possesses a cyclopropane ring within its aliphatic side chain, a feature distinct from the cyclopropane ring of cycloartenol. Such side-chain cyclopropyl sterols are rare and predominantly found in marine organisms, which are known for their ability to produce an extraordinary diversity of sterol structures. nih.govresearchgate.netgerli.com The biosynthesis of these unique side chains involves specialized enzymatic pathways that build upon the common sterol core.

Mechanistic Models for Cyclopropyl Ring Formation

The formation of a cyclopropane ring in a sterol side chain is believed to proceed through the bioalkylation of a pre-existing olefinic bond. The proposed mechanism for sterols like this compound involves:

Activation: A sterol precursor with a double bond in the side chain, such as a Δ²⁴ or Δ²⁵ sterol, serves as the substrate.

Alkylation: An electrophilic methyl group is transferred from the universal methyl donor, S-adenosylmethionine (SAM) , to the double bond. wikipedia.org This reaction is catalyzed by a specialized sterol methyltransferase (SMT).

Cyclization: The addition of the methyl group generates a transient carbocationic intermediate. This intermediate is then stabilized by an intramolecular cyclization reaction, where a nucleophilic attack from a nearby carbon atom leads to the formation of the three-membered cyclopropane ring. wikipedia.org

This general mechanism is analogous to the formation of other cyclopropyl-containing natural products and represents a key biosynthetic strategy for generating structural diversity. wikipedia.org

Role of Biomethylation and Bioalkylation Events (e.g., at C-24, C-22, C-23) in Sterol Side Chain Diversification

Bioalkylation of the sterol side chain is a pivotal process, particularly in plants, algae, and marine invertebrates. bioone.orgbiorxiv.org The enzyme S-adenosyl-L-methionine:Δ²⁴-sterol methyl transferase (SMT) catalyzes the transfer of methyl groups from SAM to the C-24 position of the sterol side chain. nih.gov

In many organisms, this process can occur once to produce 24-methyl sterols or twice to yield 24-ethyl sterols. bioone.orgnih.gov However, in some marine organisms like dinoflagellates, the alkylation patterns are even more complex, leading to methylation at other positions like C-23 and the formation of highly elaborate side chains, including the cyclopropyl moieties seen in gorgosterol (B1215954) and related compounds. nih.govgerli.comacs.org The isolation of this compound from marine sources suggests it arises from such a specialized pathway, where alkylation at C-24 of a suitable precursor initiates the cyclopropanation event that forms the 24,26-cyclo structure. nih.govbiolab.siacs.orgiupac.orgacs.org

Table 2: Examples of Sterol Side Chain Diversification via Bioalkylation

| Organism Group | Precursor Sterol Side Chain | Alkylation Event(s) | Resulting Side Chain Structure | Example End Product |

|---|---|---|---|---|

| Animals | Cholestane type (no double bond at C-24) | None | Unsubstituted | Cholesterol |

| Fungi | Δ²⁴(²⁵) | Single methylation at C-24 | 24-methyl | Ergosterol |

| Higher Plants | Δ²⁴(²⁸) | One or two methylations at C-24 | 24-methyl or 24-ethyl | Campesterol, Sitosterol (B1666911) |

| Marine Dinoflagellates | Δ²² or Δ²⁴ | Multiple methylations (e.g., at C-23, C-24) followed by cyclization | Cyclopropane-containing (e.g., 22,23-cyclo) | Gorgosterol |

| Marine Invertebrates | Δ²⁴ or Δ²⁵ | Methylation followed by cyclization | Cyclopropane-containing (e.g., 24,26-cyclo) | This compound |

Isotopic Labeling Studies for Elucidating Biosynthetic Precursors and Intermediates

Isotopic labeling is a powerful and definitive technique used to trace the metabolic fate of precursor molecules through a biosynthetic pathway. In the context of sterol biosynthesis, researchers administer isotopically labeled compounds (e.g., containing ¹³C, ¹⁴C, or ²H) to an organism and then isolate and analyze the resulting sterols to identify which atoms from the precursor were incorporated into the final product.

Key precursors used in these studies include:

Labeled Acetate (B1210297) (e.g., [¹⁴C]acetate): Traces the assembly of the entire carbon skeleton from the fundamental two-carbon building blocks.

Labeled Mevalonate: As the product of HMG-CoA reductase, it provides a more direct precursor to the isoprenoid units that form squalene. libretexts.org

Labeled Methionine (e.g., [²H₃-methyl]-methionine or [¹⁴C-methyl]methionine): This is particularly crucial for studying side-chain modifications, as it directly traces the origin of the methyl groups transferred by S-adenosylmethionine (SAM). acs.orgmit.edu

For example, feeding experiments with labeled methionine in the dinoflagellate Brevirhabdon minutum demonstrated the incorporation of deuterium (B1214612) into the side chain of gorgosterol, confirming that the extra carbons, including the one forming the cyclopropane ring, originated from SAM-dependent methylation events. acs.orgmit.edu Similar experiments would be essential to definitively establish the biosynthetic precursors and intermediates leading to this compound, likely confirming a Δ²⁴ or Δ²⁵ sterol as the immediate acceptor of a methyl group from methionine prior to cyclization.

Enzymology of Cyclopropyl Sterol Biosynthesis: Identification and Characterization of Key Enzymes (e.g., Sterol Methyltransferases)

The biosynthesis of cyclopropyl-containing sterols, particularly those with the cyclopropane ring located on the side chain like this compound, represents a fascinating enzymatic challenge. Unlike the formation of cycloartenol in plants where the cyclopropane ring is introduced into the steroid nucleus during the initial cyclization of oxidosqualene frontiersin.orgoup.com, the creation of a cyclopropyl moiety on the sterol side chain is a subsequent modification catalyzed by a specialized class of enzymes. The key enzymes responsible for this transformation are S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases (SMTs). oup.commdpi.com

These membrane-bound enzymes are central to generating the vast diversity of sterol structures found in nature, particularly in fungi, plants, and marine organisms. frontiersin.orgmdpi.com While animal cells typically produce cholesterol, other eukaryotes modify the sterol side chain, most commonly through alkylation at the C-24 position. oup.commdpi.com The formation of a cyclopropane ring is a more complex variation of this alkylation process.

The biosynthesis is not a direct cyclopropanation reaction but rather a multi-step process initiated by methylation. The SMT enzyme utilizes S-adenosyl-L-methionine (AdoMet or SAM) as the donor for a methyl group. mdpi.comrsc.orgmdpi.com This methyl group is transferred to a double bond on the side chain of a sterol precursor. This initial electrophilic attack generates a high-energy carbocation intermediate. mdpi.com The subsequent stabilization of this reactive intermediate through intramolecular rearrangement and ring closure, ultimately involving the donated methyl group, leads to the formation of the cyclopropane ring.

While the specific SMT responsible for the synthesis of this compound has not been definitively isolated and characterized, extensive research on analogous marine sterols, such as gorgosterol, provides a well-supported model for its formation. frontiersin.orgmit.edu Isotopic labeling studies have shown that the biosynthesis of gorgosterol's unique side chain involves multiple methylation events originating from SAM. mit.edu The process begins with a suitable sterol precursor, such as a Δ22- or Δ24-unsaturated sterol. The SMT then catalyzes the series of reactions leading to the final cyclopropyl-containing side chain. It is hypothesized that the formation of this compound follows a similar mechanistic pathway, requiring a specific sterol methyltransferase that recognizes a cholestane-type sterol with a double bond at an appropriate position in the side chain (e.g., Δ24 or Δ25) as its substrate.

The table below summarizes the key enzymatic function and components involved in the proposed biosynthetic pathway for side-chain cyclopropyl sterols.

| Enzyme/Component | Class/Type | Function | Substrate(s) | Product(s) |

| Sterol Methyltransferase (SMT) | Transferase | Catalyzes the transfer of a methyl group and subsequent cyclization to form a cyclopropane ring on the sterol side chain. mdpi.comuniprot.org | A Δ24- or Δ25-sterol precursor; S-adenosyl-L-methionine (SAM). mdpi.commit.edu | A cyclopropyl-containing sterol (e.g., this compound); S-adenosyl-L-homocysteine (SAH). |

| S-adenosyl-L-methionine (SAM) | Co-substrate/Methyl Donor | Provides the electrophilic methyl group that initiates the reaction cascade leading to the formation of the cyclopropane ring. rsc.orgmdpi.com | - | S-adenosyl-L-homocysteine (SAH). |

This enzymatic strategy highlights a key point of divergence in sterol biosynthesis, allowing organisms like marine invertebrates to produce unique sterols that may serve specific functions within their cellular membranes. researchgate.net The study of these specialized SMTs continues to be a significant area of research for understanding the evolution of sterol diversity. oup.com

Chemical Synthesis and Derivatization Strategies for 24,26 Cyclocholest 5 En 3 Ol in Academic Research

Total Synthesis Approaches to 24,26-Cyclocholest-5-en-3-ol and Related Cyclopropyl (B3062369) Sterol Analogs

The total synthesis of this compound and its analogs is a complex undertaking that requires precise control over stereochemistry. The presence of the cyclopropane (B1198618) ring on the sterol side chain adds a layer of difficulty to synthetic routes.

Development of Stereocontrolled Synthetic Methodologies

A key challenge in the synthesis of cyclopropyl-containing sterols is the stereocontrolled construction of the three-membered ring. Academic research has focused on developing methodologies that can selectively produce the desired stereoisomers.

One notable strategy involves the orthoester Claisen rearrangement . This method has been successfully utilized in the stereoselective synthesis of gorgosterol (B1215954), a related C30 marine sterol that also contains a cyclopropane ring in its side chain. rsc.orgrsc.org The orthoester Claisen rearrangement allows for the controlled formation of carbon-carbon bonds, which is crucial for establishing the correct stereochemistry of the cyclopropane ring. This approach has also been applied to the synthesis of C-24 epimers of other complex marine sterols, demonstrating its utility in creating specific stereoisomers for comparative NMR studies. researchgate.net

Another powerful technique is intramolecular alkylative cyclopropanation . rsc.org This method involves the formation of the cyclopropane ring by an internal nucleophilic attack, a process that can be highly stereoselective depending on the starting material and reaction conditions.

The synthesis of quaternary cyclopropyl esters has also been achieved with high diastereocontrol through the reaction of enantiopure terminal epoxides with the anion of 2-substituted triethylphosphonoacetates. nih.gov This methodology provides a route to highly functionalized cyclopropane-containing building blocks that can be incorporated into more complex sterol structures.

These stereocontrolled methods are essential for producing specific isomers of cyclopropyl sterols, which are invaluable for elucidating their unique biological roles and for confirming the structures of naturally occurring compounds.

Biomimetic Conversion Pathways for Sterol Scaffolds

Biomimetic synthesis seeks to mimic the natural biosynthetic pathways of compounds. In the case of cyclopropyl sterols, this approach often involves replicating the proposed cationic rearrangement mechanisms that are thought to occur in nature.

Theoretical studies have suggested that the interconversion of cyclopropyl-containing sterols in organisms like orchids may proceed through highly delocalized bicyclobutonium ions . acs.orgresearchgate.net These intermediates are proposed to be involved in the rearrangement of one cyclopropane ring to another within the sterol side chain. acs.org This theoretical framework provides a basis for designing laboratory syntheses that utilize acid-catalyzed rearrangements to mimic these natural transformations.

For instance, the biomimetic conversion of 24,26-cyclocholesterol (B1255209) has been used to chemically prove its absolute configuration through its conversion to 27-norergostenes. iupac.org This demonstrates how biomimetic pathways can be a powerful tool for structural elucidation in addition to being a synthetic strategy.

The biosynthesis of 9β,19-cyclopropyl sterols, such as cycloartenol (B190886), is a well-established pathway in plants. researchgate.net These sterols are formed from the cyclization of 2,3-oxidosqualene. researchgate.net While not a direct synthesis of this compound, understanding these natural cyclization and rearrangement processes informs the design of biomimetic approaches to other cyclopropyl sterols. The transformation of cycloartenol into lanosterol (B1674476), for example, involves the opening of the 9β,19-cyclopropane ring, a process that has been studied for its conformational aspects. pnas.org

Preparation of Isotopically Labeled Analogs for Mechanistic and Metabolic Research

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules and for elucidating reaction mechanisms. The synthesis of isotopically labeled analogs of this compound and related sterols allows researchers to follow their transformation in biological systems.

For example, the use of [Me-²H₃]-L-methionine has been employed to study the biosynthesis of 9β,19-cyclopropyl sterols in maize seedlings. nih.gov By analyzing the incorporation of deuterium (B1214612) into the sterol side chain, researchers were able to deduce the biosynthetic pathway and the stereochemistry of the methylation and cyclopropanation steps. nih.gov

Similarly, sterolomic experiments using isotopically labeled precursors, such as ¹³C-enriched sterols, have been used to investigate the trophic modifications of sterols in marine organisms. mdpi.com These studies can reveal how dietary sterols are metabolized and transformed by the organism. mdpi.com

The synthesis of labeled squalene (B77637) and squalene 2,3-oxide, the precursor to all sterols, is a fundamental technique that underpins many mechanistic studies in sterol biosynthesis. mdpi-res.com By introducing labels at specific positions in these precursors, scientists can track the movement of atoms through the complex series of reactions that lead to the final sterol products.

Design and Synthesis of Analogs for Structure-Function Relationship Studies (non-pharmacological)

To understand how the specific structural features of this compound contribute to its properties and interactions, researchers design and synthesize a variety of analogs. These analogs typically involve systematic modifications to the sterol's structure, such as altering the stereochemistry of the cyclopropane ring, changing the substitution pattern on the side chain, or modifying the sterol nucleus.

The synthesis of different stereoisomers is a common strategy. For example, the preparation of both (24R)- and (24S)-epimers of 24-methyl pollinastanol (B167860) was crucial for understanding the two biosynthetic routes operating in maize. nih.gov

Analogs with variations in the side chain have also been synthesized. This includes the preparation of sterols with different alkyl substitution patterns at C-24, which is a key position for biological activity in many sterols. researchgate.net The synthesis of a series of 1,2,3-triazolylsterols, inspired by azasterols, represents another approach to creating analogs for structure-activity relationship studies. researchgate.net

By comparing the properties of these synthetic analogs to the parent compound, researchers can gain valuable insights into the structure-function relationships of cyclopropyl sterols, which is essential for understanding their role in biological systems.

Biological Significance and Functional Roles of 24,26 Cyclocholest 5 En 3 Ol in Organisms Non Pharmacological

Contribution to Biological Membrane Structure and Function

Sterols are fundamental components of eukaryotic cell membranes, where they play a critical role in modulating membrane properties. While cholesterol is the predominant sterol in vertebrates, marine invertebrates often possess a complex array of sterols, including those with unusual side-chain structures like 24,26-Cyclocholest-5-en-3-ol. rsc.orgjst.go.jp The presence of such unique sterols suggests they fulfill essential functions within the cell membranes of these organisms. rsc.org

Influence on Membrane Fluidity, Permeability, and Organization

Research on related marine sterols with unconventional side chains has demonstrated their ability to replace cholesterol in maintaining the physical properties of cell membranes. rsc.org For instance, studies on synthetic sponge lipids have been initiated to understand how these unique sterols function within model membranes. rsc.org The specific stereochemistry and conformation of the cyclopropane (B1198618) ring in this compound would dictate its precise interactions with surrounding lipid molecules, thereby modulating membrane characteristics in a manner distinct from that of cholesterol.

Comparative Analysis of Membrane Sterol Composition Across Taxa

The sterol composition of marine invertebrates is remarkably diverse and often taxon-specific. jst.go.jp The isolation of this compound from a marine sponge of the Porifera phylum highlights the unique sterol profiles found in these organisms. nih.gov Sponges, in particular, are known to be a rich source of novel sterols, including those with cyclopropane and cyclopropene (B1174273) rings in their side chains. rsc.orgrsc.org

A comparative analysis of sterol compositions reveals that while some marine invertebrates can synthesize sterols de novo, many rely on dietary sources and subsequent modification of these sterols. jst.go.jpiupac.org For example, coelenterates, which often harbor symbiotic zooxanthellae (dinoflagellates), are known to contain unusual sterols like gorgosterol (B1215954), which also possesses a cyclopropane ring. iupac.org The presence of this compound and other cyclopropyl (B3062369) sterols in certain taxa suggests an evolutionary adaptation of membrane structure to specific environmental pressures or symbiotic relationships. rsc.orgifremer.fr

Role as Biosynthetic Intermediates in Broader Lipid and Sterol Pathways

The biosynthesis of sterols in marine organisms, particularly those with unconventional side chains, is a complex and fascinating area of research. iupac.org The structure of this compound suggests it is a product of a unique biosynthetic pathway. nih.gov The formation of the cyclopropane ring is a key step, and it is hypothesized that S-adenosylmethionine (SAM) acts as the donor of the C1 unit to a C24-C25 double bond in a precursor molecule. mdpi.com

This type of bioalkylation is a recurring theme in the biosynthesis of marine sterols. esf.edu For instance, the biosynthesis of gorgosterol involves multiple methylation steps. ifremer.frmdpi.com It is plausible that this compound is an intermediate in a larger biosynthetic network that produces a variety of cyclopropyl-containing sterols. rsc.orgrsc.org The study of such pathways provides insights into the enzymatic machinery that has evolved in marine organisms to generate this remarkable chemical diversity. researchgate.netnih.gov

Ecological Significance within Marine Ecosystems

Contribution to Marine Organismal Chemodiversity

The isolation of this compound adds to the vast and growing library of unique sterols discovered in marine organisms. jst.go.jpbiolab.sinih.gov This chemical diversity is a hallmark of marine ecosystems and is driven by a combination of factors, including evolutionary pressures, symbiotic relationships, and unique biosynthetic capabilities. rsc.orgiupac.org The presence of such a diverse array of sterols likely plays a role in various ecological interactions, although these are still being elucidated.

Potential as Chemotaxonomic Markers for Specific Marine Species or Food Webs

The unique structural features of marine sterols like this compound make them excellent candidates for chemotaxonomic markers. ifremer.fr Since the sterol composition can be specific to a particular species or group of organisms, analyzing the sterol profile of an environmental sample can provide information about the organisms present. jst.go.jp

Intracellular Localization and Distribution within Organisms

The sterol identified as this compound is a unique marine steroid characterized by a cyclopropane ring in its side chain. biolab.siacs.org Its distribution appears to be highly specific, primarily documented in marine invertebrates, which are well-established as a prolific source of unconventional steroids. iupac.org

Distribution in Marine Invertebrates

Detailed research findings have identified the presence of this compound in specific marine organisms. It was first reported as a novel cyclopropyl sterol isolated from the marine sponge Pseudaxinella lunacharta. biolab.si Sponges, in general, hold a preeminent position among marine organisms for their ability to produce an extensive variety of unusual sterols, including those with modified side chains containing cyclopropane or other unique functionalities. semanticscholar.orgnih.gov The presence of such compounds is often species-specific, reflecting distinct biosynthetic pathways. nih.gov

While the exact compound has been pinpointed in sponges, closely related structures have been found in other marine life. For instance, a sterol also featuring a 24,26-cyclo structure, specifically 24,26-cyclo-19-norcholesta-1,3,5(10),22-tetraen-3-ol, was isolated from the soft coral Dendronephthya studeri. mdpi.com The detection of similar steroidal skeletons across different phyla like Porifera (sponges) and Cnidaria (corals) may suggest common biosynthetic origins or symbiotic relationships. mdpi.comresearchgate.net

Table 1: Documented Distribution of this compound and Related Structures

| Compound Name | Organism | Phylum | Key Finding | Citation(s) |

| 24,26-Cyclocholest-5-en-3β-ol | Pseudaxinella lunacharta | Porifera (Sponge) | Identified as a novel cyclopropyl sterol. | biolab.si |

| 24,26-cyclo-19-norcholesta-1,3,5(10),22-tetraen-3-ol | Dendronephthya studeri | Cnidaria (Soft Coral) | Isolation of a related sterol with the 24,26-cyclo feature. | mdpi.com |

Intracellular Localization

Direct experimental data on the specific subcellular localization of this compound is limited. However, based on the established function of sterols in other organisms, its primary location is inferred to be within cellular membranes. An intriguing hypothesis posits that unusual sterols, including those with cyclopropane-containing side chains, may serve a protective function. researchgate.net They could be integrated into the phospholipid bilayer to protect the organism's cells against membranolytic toxins, which may be produced by the organism itself or encountered in its environment. researchgate.net This protective role necessitates their incorporation into the cellular membrane, where they would modulate membrane fluidity, permeability, and stability.

The vast structural diversity of sterols in a single marine organism—with some sponges containing over 70 different types—suggests that these molecules may have highly specialized roles in different cellular membranes or domains within a membrane. nih.gov

Advanced Analytical Methodologies for Comprehensive Sterolomic Profiling of Cyclopropyl Sterols

Chromatographic Techniques for Separation and Accurate Quantification

The separation of individual cyclopropyl (B3062369) sterols from a complex mixture of other lipid species is a critical first step in their analysis. Due to the structural similarity among different sterols, high-resolution chromatographic techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of sterols, including those with cyclopropyl moieties. nih.gov Its high resolving power and the extensive fragmentation information provided by mass spectrometry enable the detailed structural elucidation and quantification of these compounds.

Prior to GC-MS analysis, a crucial derivatization step is typically required to increase the volatility and thermal stability of the sterols. unige.ch Silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common method. oup.comnih.gov This process enhances the chromatographic properties of the sterols, leading to better peak shapes and improved separation. unige.ch

The selection of the GC column and the temperature program are critical parameters for achieving optimal separation. Capillary columns, such as the HP-5MS, are frequently used for sterol analysis. mdpi.comfrontiersin.org The temperature program is carefully optimized to separate a wide range of sterols with varying structures and boiling points. A typical program might involve an initial hold at a lower temperature, followed by a series of temperature ramps to elute the different sterol compounds. unige.chmdpi.comfrontiersin.org For instance, an oven program could start at 100°C, ramp to 250°C, and then increase to 320°C to ensure the elution of all target analytes. mdpi.com

The mass spectrometer, often a single quadrupole or an ion trap, is typically operated in electron ionization (EI) mode. unige.chnih.gov The resulting mass spectra, characterized by specific fragmentation patterns, serve as fingerprints for the identification of individual sterols. frontiersin.org Selected Ion Monitoring (SIM) mode can be employed for enhanced sensitivity and quantitative accuracy by monitoring specific, characteristic ions of the target analytes. nih.govmdpi.com

Table 1: Illustrative GC-MS Parameters for Sterol Analysis

| Parameter | Value | Reference |

| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | mdpi.comfrontiersin.org |

| Carrier Gas | Helium | unige.chmdpi.com |

| Injection Mode | Splitless | mdpi.com |

| Injector Temperature | 280 °C | mdpi.comfrontiersin.org |

| Oven Program | Initial 100°C, ramp to 320°C | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | unige.chnih.gov |

| MS Detector | Single Quadrupole or Ion Trap | nih.govmdpi.com |

| Acquisition Mode | Full Scan (m/z 50-650) or SIM | nih.govunige.ch |

This table presents a generalized set of parameters and may require optimization based on the specific instrument and sample matrix.

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) offers a powerful alternative to GC-MS, particularly for the analysis of thermally labile or less volatile sterols. researchgate.net A significant advantage of HPLC is that it often does not require derivatization, simplifying sample preparation. researchgate.net

Both normal-phase and reversed-phase HPLC can be utilized for sterol separation. Reversed-phase HPLC, using columns like C18, is a widely adopted method. lipidmaps.orgnih.gov The mobile phase typically consists of a mixture of solvents such as acetonitrile, methanol (B129727), and water, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization for mass spectrometry detection. researchgate.netlipidmaps.org Gradient elution, where the solvent composition is changed during the run, is commonly employed to achieve the separation of a broad range of sterols with different polarities. researchgate.netlipidmaps.org

The choice of detector is crucial for the sensitivity and specificity of the analysis. While UV detectors can be used, their utility is limited for sterols that lack strong chromophores. gerli.com Mass spectrometry (MS) is the preferred detector for comprehensive sterol analysis due to its high sensitivity and ability to provide structural information. oup.com Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used in LC-MS for sterol analysis. researchgate.netlipidmaps.org

Table 2: Example HPLC Parameters for Sterol Separation

| Parameter | Value | Reference |

| HPLC Column | Reversed-phase C18 (e.g., 150 x 2.1 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Water gradient with 0.01% acetic acid | researchgate.net |

| Flow Rate | 0.5 mL/min | researchgate.net |

| Column Temperature | 30 °C | researchgate.net |

| Detector | Mass Spectrometry (APCI or ESI) | researchgate.netlipidmaps.org |

This table provides an example of HPLC conditions and may need to be adapted for specific applications.

Integration of Advanced Omics Approaches in Sterol Research (Sterolomics, Lipidomics)

The study of cyclopropyl sterols like 24,26-Cyclocholest-5-en-3-ol benefits immensely from the integration of advanced "omics" technologies, particularly sterolomics and lipidomics. nih.govnih.gov These approaches aim for the comprehensive and quantitative analysis of all sterols and lipids within a biological system, providing a holistic view of lipid metabolism and its regulation. nih.govnih.gov

Mass spectrometry is the central analytical platform for sterolomics. nih.gov The complexity of the sterolome, which includes a vast number of structurally similar isomers, presents significant analytical challenges. nih.gov Therefore, high-resolution mass spectrometry, often coupled with sophisticated chromatographic separation, is essential to differentiate and accurately quantify individual sterol species. creative-proteomics.com

The integration of sterolomic data with other omics data, such as genomics and transcriptomics, can provide deeper insights into the biosynthetic pathways and biological functions of cyclopropyl sterols. For example, by correlating the abundance of specific sterols with the expression levels of certain genes, researchers can identify enzymes involved in their synthesis and metabolism.

Optimized Sample Preparation and Extraction Techniques for Complex Biological Matrices

The accurate analysis of this compound and other cyclopropyl sterols from complex biological matrices, such as marine organisms or plant tissues, is highly dependent on the efficiency and selectivity of the sample preparation and extraction methods. lu.lvtandfonline.com The primary goal is to isolate the sterols from interfering compounds like triglycerides and pigments while minimizing degradation and loss of the target analytes. lu.lv

A common first step is saponification, which involves heating the sample with a strong base, such as potassium hydroxide (B78521) in an alcoholic solution. lu.lvmdpi.com This process hydrolyzes esterified sterols, releasing them in their free form, and also breaks down interfering triglycerides. lu.lvmdpi.com

Following saponification, the unsaponifiable matter, which contains the sterols, is typically extracted using an organic solvent like hexane (B92381) or chloroform (B151607). oup.comifremer.fr To further purify the sterol fraction, solid-phase extraction (SPE) is often employed. lipidmaps.orglu.lv Silica gel cartridges are commonly used, where nonpolar compounds are washed away with a nonpolar solvent, and the sterols are then eluted with a more polar solvent mixture. lipidmaps.org

For marine organisms, which are a known source of unique sterols, the extraction process may require specific modifications. tandfonline.comnih.gov For example, a common procedure for sponges involves extraction with a mixture of chloroform and methanol, followed by partitioning and chromatographic purification. tandfonline.com

Table 3: Overview of Sterol Extraction and Purification Steps

| Step | Description | Common Reagents/Materials | Reference |

| Saponification | Hydrolyzes esterified sterols and triglycerides. | Potassium hydroxide in methanol or ethanol. | lu.lvmdpi.com |

| Liquid-Liquid Extraction | Extracts the unsaponifiable matter containing sterols. | Hexane, chloroform. | oup.comifremer.fr |

| Solid-Phase Extraction (SPE) | Purifies the sterol fraction from other lipids. | Silica gel cartridges, hexane, isopropanol. | lipidmaps.orglu.lv |

The specific conditions for each step must be optimized based on the sample matrix and the target analytes.

The choice of extraction method can significantly impact the final analytical results. Therefore, careful optimization and validation of the entire workflow, from sample collection to final analysis, are crucial for obtaining accurate and reliable data on the profile of cyclopropyl sterols in any given biological sample.

Future Research Directions and Unanswered Questions Regarding 24,26 Cyclocholest 5 En 3 Ol

Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways Governing Cyclopropyl (B3062369) Sterol Production

A significant knowledge gap exists regarding the enzymatic machinery responsible for the formation of the cyclopropane (B1198618) ring in 24,26-Cyclocholest-5-en-3-ol. In terrestrial plants and fungi, sterol biosynthesis is well-characterized, proceeding via precursors like cycloartenol (B190886) and lanosterol (B1674476). tandfonline.comacs.orgoup.com The formation of the 9β,19-cyclopropane ring in cycloartenol is catalyzed by cycloartenol synthase (CAS), and its subsequent opening is performed by cyclopropyl sterol isomerase (CPI). tandfonline.complos.orgresearchgate.net However, the cyclopropane moiety in this compound is located on the sterol side chain, a feature that distinguishes it from the cycloartenol-dependent pathway. niir.org This suggests the existence of a novel and uncharacterized enzymatic system.

Future research should focus on identifying and characterizing the specific enzymes and the corresponding genes involved in the biosynthesis of this unique sterol. A key question is whether the cyclopropanation occurs on a cholesterol precursor or another sterol intermediate. The biosynthesis of other marine sterols with cyclopropane rings, such as gorgosterol (B1215954), also involves complex side-chain modifications, hinting at a diverse array of sterol-modifying enzymes in marine organisms. frontiersin.org

Key Research Questions:

What is the immediate precursor to this compound?

Which enzyme or enzyme system is responsible for the formation of the 24,26-cyclopropane ring?

What are the genetic determinants encoding for these biosynthetic enzymes?

How is this specific biosynthetic pathway regulated within the source organism?

Investigating the genomes and transcriptomes of organisms that produce this compound will be a crucial step in identifying candidate genes for these novel biosynthetic enzymes. Heterologous expression and in vitro characterization of these enzymes will be necessary to confirm their function.

Discovery of Additional Natural Occurrences and Undescribed Structural Variants

To date, this compound has been identified in marine sponges. researchgate.net However, the full extent of its distribution within the marine biosphere is likely much broader. Marine organisms, particularly sponges, are known for their remarkable diversity of sterols, many of which possess unusual structural modifications. researchgate.netmdpi.commdpi.com It is plausible that this compound and related structural variants are present in other marine invertebrates, as well as in associated symbiotic microorganisms.

Systematic screening of a wider range of marine organisms, especially those from underexplored deep-sea environments, is warranted. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be essential for the detection and structural elucidation of novel cyclopropyl sterols. The discovery of new structural variants will provide valuable insights into the biosynthetic plasticity of the cyclopropanating enzyme system and may lead to the identification of compounds with enhanced or novel biological activities. For instance, a related cytotoxic compound, (3,5,8,24R,25R)-epidioxy-24,26-cyclocholesta-6,9(11)-dien-3-ol, has been isolated from the marine sponge Tethya sp. nih.govmdpi.com

Table 1: Known and Potential Sources of Cyclopropyl Sterols

| Organism Type | Known to Contain Cyclopropyl Sterols | Potential for Novel Variants |

| Marine Sponges | Yes | High |

| Gorgonians | Yes | High |

| Tunicates | Yes | Moderate |

| Dinoflagellates | Yes | Moderate |

| Deep-Sea Bacteria | Unknown | High |

| Marine Fungi | Unknown | High |

Deeper Understanding of the Specific Biological Roles of Cyclopropyl Sterols in Non-Model Organisms

The biological function of this compound within its producing organism is currently unknown. Sterols are fundamental components of eukaryotic cell membranes, where they modulate fluidity, permeability, and the function of membrane-associated proteins. nih.gov The presence of the rigid cyclopropane ring in the side chain of this compound likely imparts unique physicochemical properties to the membranes in which it is incorporated.

One intriguing hypothesis is that unusual sterols in sponges may serve as a defense mechanism against the organism's own membranolytic toxins. researchgate.net Future research should investigate the role of this compound in membrane structure and function. This could involve biophysical studies on model membranes incorporating this sterol to assess its impact on membrane ordering, thickness, and stability. Furthermore, its potential role as a precursor to other bioactive molecules, such as steroid hormones or defensive compounds, should be explored. The biomimetic conversion of 24,26-cyclocholesterol (B1255209) to 27-norergostenes, a class of sterols found in various marine organisms, suggests a potential metabolic fate for this cyclopropyl sterol. niir.orgiupac.orgacs.org

Development of Innovative Chemoenzymatic Synthetic Approaches for Complex Sterol Analogs

The limited availability of this compound from natural sources presents a significant bottleneck for in-depth biological and pharmacological evaluation. The development of efficient and scalable synthetic routes is therefore a high priority. Chemoenzymatic synthesis, which combines the selectivity of biocatalysis with the flexibility of chemical reactions, offers a powerful strategy for the construction of complex natural products and their analogs. researchgate.netuc.ptacs.org

Future efforts in this area could involve the use of known sterol-modifying enzymes in combination with novel chemical transformations to construct the cyclopropyl-containing side chain. researchgate.net The identification of the native biosynthetic enzymes, as discussed in section 8.1, would be a major breakthrough, enabling their use as biocatalysts in a synthetic context. The development of a robust synthetic platform would not only provide access to larger quantities of this compound but also facilitate the creation of a library of structural analogs. This would be invaluable for structure-activity relationship (SAR) studies to pinpoint the structural features essential for any observed biological activity.

Computational Chemistry and Molecular Modeling Studies of Sterol-Membrane Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations can be employed to model the behavior of this compound within a lipid bilayer. nih.gov Such simulations can reveal how the cyclopropane ring affects the sterol's orientation, depth of insertion, and interactions with surrounding lipid molecules. This can be compared to the behavior of more common sterols like cholesterol to understand the functional consequences of this structural modification. illinois.edu Quantum chemical calculations can be used to determine the electronic properties and conformational preferences of the isolated molecule, providing a foundation for understanding its reactivity and intermolecular interactions. researchgate.net These computational studies, in synergy with experimental data, will be crucial for building a comprehensive model of how this compound functions at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.